

# Pitolisant vs. Modafinil: A Comparative Analysis of Efficacy in Treating Excessive Daytime Sleepiness

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Pitolisant oxalate |           |
| Cat. No.:            | B3424653           | Get Quote |

This guide provides a detailed comparison of pitolisant and modafinil, two prominent treatments for Excessive Daytime Sleepiness (EDS), a primary symptom of narcolepsy.[1] The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the drugs' performance based on available experimental data.

#### **Mechanism of Action**

The wake-promoting effects of pitolisant and modafinil stem from distinct pharmacological actions on different neurotransmitter systems.

Pitolisant: Pitolisant is a first-in-class selective histamine H3 receptor antagonist and inverse agonist.[2][3] The H3 receptor is an autoreceptor on presynaptic histamine neurons that inhibits the synthesis and release of histamine.[4] By blocking this receptor, pitolisant disinhibits histaminergic neurons, leading to an increased synthesis and release of histamine throughout the brain.[5] This enhanced histaminergic signaling promotes a state of wakefulness. Furthermore, pitolisant can indirectly increase the release of other key wake-promoting neurotransmitters, including acetylcholine, norepinephrine, and dopamine.





Click to download full resolution via product page

**Caption:** Signaling pathway of Pitolisant.

Modafinil: The mechanism of action for modafinil is more complex and not fully elucidated. Its primary wake-promoting effect is attributed to its action as a selective, albeit weak, inhibitor of the dopamine transporter (DAT). By blocking DAT, modafinil increases the concentration of extracellular dopamine in brain regions like the nucleus accumbens. Unlike traditional stimulants, modafinil has a distinct pattern of neuronal activation, affecting more discrete brain



regions. In addition to its dopaminergic activity, modafinil influences multiple other neurotransmitter systems involved in wakefulness, including norepinephrine, serotonin, glutamate, GABA, histamine, and the orexin/hypocretin system.



Click to download full resolution via product page

Caption: Signaling pathway of Modafinil.

## **Efficacy in Reducing Excessive Daytime Sleepiness**

The efficacy of pitolisant and modafinil in treating EDS has been evaluated in several randomized controlled trials (RCTs), with primary endpoints typically being the Epworth Sleepiness Scale (ESS) and the Maintenance of Wakefulness Test (MWT).

A network meta-analysis of 10 RCTs concluded that pitolisant is non-inferior to modafinil in relieving EDS. The analysis showed a non-significant superior beneficial decrease in ESS score for pitolisant (-0.69) and a non-significant beneficial increase in MWT of 2.12 minutes compared to modafinil.

## **Epworth Sleepiness Scale (ESS)**



The ESS is a self-administered questionnaire that measures a patient's general level of daytime sleepiness, with scores ranging from 0 to 24. A higher score indicates greater sleepiness.

HARMONY I Trial: This double-blind RCT compared pitolisant (up to 40 mg/day), modafinil (up to 400 mg/day), and placebo over 8 weeks. Both active drugs demonstrated superiority over placebo in reducing ESS scores. Modafinil showed a slightly larger numerical reduction in ESS score compared to pitolisant, but pitolisant was not found to be non-inferior to modafinil in this specific trial's primary analysis.

Table 1: Change in Epworth Sleepiness Scale (ESS) Scores in the HARMONY I Trial

| Treatment<br>Group | N  | Mean Baseline<br>ESS (SD) | Mean Final<br>ESS (SD) | Mean<br>Reduction<br>from Baseline<br>(SD) |
|--------------------|----|---------------------------|------------------------|--------------------------------------------|
| Pitolisant         | 32 | 18.5 (2.5)                | 12.7 (5.5)             | -5.8 (6.2)                                 |
| Modafinil          | 33 | 17.9 (2.9)                | 11.0 (5.1)             | -6.9 (6.2)                                 |
| Placebo            | 30 | 18.0 (2.5)                | 14.6 (4.5)             | -3.4 (4.2)                                 |

Data sourced from Dauvilliers et al., 2013.

HARMONY CTP Trial: This trial assessed pitolisant (up to 35.6 mg/day) against a placebo. Pitolisant-treated patients showed a statistically significant and clinically meaningful reduction in EDS.

Table 2: Change in Epworth Sleepiness Scale (ESS) Scores in the HARMONY CTP Trial



| Treatment<br>Group | N  | Baseline<br>Mean ESS<br>(SD) | Final Mean<br>ESS (SD) | Mean<br>Change<br>from<br>Baseline<br>(SD) | Adjusted<br>Mean<br>Difference<br>vs. Placebo<br>(95% CI) |
|--------------------|----|------------------------------|------------------------|--------------------------------------------|-----------------------------------------------------------|
| Pitolisant         | 54 | 17.4 (3.3)                   | 12.0 (5.4)             | -5.4 (4.3)                                 | -3.42 (-4.96<br>to -1.87)                                 |
| Placebo            | 51 | 17.3 (3.2)                   | 15.4 (5.0)             | -1.9 (4.3)                                 | N/A                                                       |

Data sourced from the HARMONY CTP Clinical Study Report.

## **Maintenance of Wakefulness Test (MWT)**

The MWT is an objective measure of the ability to remain awake for a defined period. Patients are instructed to stay awake during a series of 20- or 40-minute trials in a quiet, dark room.

HARMONY CTP Trial: This study included MWT assessments and demonstrated a significant improvement in the ability to maintain wakefulness for patients treated with pitolisant compared to placebo.

Table 3: Maintenance of Wakefulness Test (MWT) Results from the HARMONY CTP Trial

| Treatment<br>Group | N  | Baseline<br>Geometric<br>Mean (95% CI) | Final<br>Geometric<br>Mean (95% CI) | Ratio of<br>Geometric<br>Means<br>(Final/Baseline<br>) (95% CI) |
|--------------------|----|----------------------------------------|-------------------------------------|-----------------------------------------------------------------|
| Pitolisant         | 54 | 3.7 min (2.7 to<br>5.2)                | 7.1 min (4.9 to<br>10.3)            | 1.9 (1.4 to 2.5)                                                |
| Placebo            | 51 | 4.3 min (3.0 to<br>6.2)                | 4.6 min (3.1 to<br>6.8)             | 1.1 (0.8 to 1.4)                                                |

Data sourced from the HARMONY CTP Clinical Study Report.



## **Experimental Protocols**

The HARMONY I and HARMONY CTP trials provide robust examples of the methodologies used to compare these compounds. A generalized workflow for such a trial is outlined below.

#### **Study Design**

The trials are typically double-blind, randomized, parallel-group, and placebo-controlled, often including an active comparator like modafinil.

- Screening Phase: Potential participants are assessed against inclusion and exclusion criteria.
- Baseline Phase: Enrolled patients discontinue any existing psychostimulant medications (washout period) and undergo baseline assessments (e.g., ESS, MWT, Polysomnography).
- Treatment Phase: Patients are randomized to receive pitolisant, modafinil, or a placebo. This
  phase often includes:
  - Titration Period (e.g., 3 weeks): The dosage is flexibly and gradually increased to an optimal level based on efficacy and tolerability.
  - Stable Dosing Period (e.g., 5 weeks): Patients continue on the optimized dose.
- Follow-up Phase: Post-treatment assessments are conducted to evaluate safety and any withdrawal effects.

#### **Patient Population**

Inclusion criteria typically require adult patients ( $\geq$ 18 years) with a confirmed diagnosis of narcolepsy and significant EDS, defined as a baseline ESS score of  $\geq$ 14.

#### **Intervention and Dosing**

- Pitolisant: Dosing is typically initiated at a low level (e.g., 8.9 mg or 10 mg) and titrated up to a maximum of 35.6 mg or 40 mg per day.
- Modafinil: Dosing is often flexible, ranging from 100 mg to 400 mg per day.



 Masking: To maintain blinding, a double-dummy design may be used where patients take tablets for both the active drug and its comparator, with one being a placebo.

#### **Outcome Measures**

- Primary Efficacy Endpoint: The primary measure for EDS is typically the change in the ESS score from baseline to the end of the stable treatment period.
- Secondary Efficacy Endpoints: These often include objective measures like the MWT, the Clinical Global Impression of Severity/Change (CGI-S/C), and assessments of cataplexy if applicable.
- Safety Assessments: Adverse events, vital signs, and laboratory tests are monitored throughout the trial.





Click to download full resolution via product page

**Caption:** Generalized workflow of a comparative clinical trial.



#### Conclusion

Both pitolisant and modafinil are effective treatments for reducing Excessive Daytime Sleepiness in patients with narcolepsy. A network meta-analysis suggests that pitolisant is non-inferior to modafinil for this indication. They operate through distinct mechanisms of action: pitolisant enhances wakefulness primarily by increasing histaminergic neurotransmission, while modafinil's effects are mediated mainly through the inhibition of dopamine reuptake and modulation of several other neurotransmitter systems. Clinical trial data from studies like HARMONY I and HARMONY CTP provide robust quantitative evidence supporting the efficacy of both drugs compared to placebo. The choice between these agents may be influenced by individual patient characteristics, tolerability profiles, and the presence of other symptoms such as cataplexy, for which pitolisant has shown superiority to modafinil.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Evaluation of pitolisant, sodium oxybate, solriamfetol, and modafinil for the management of narcolepsy: a retrospective analysis of the FAERS database [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 5. Pitolisant | C17H26ClNO | CID 9948102 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pitolisant vs. Modafinil: A Comparative Analysis of Efficacy in Treating Excessive Daytime Sleepiness]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3424653#pitolisant-versus-modafinil-efficacy-in-reducing-excessive-daytime-sleepiness]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com